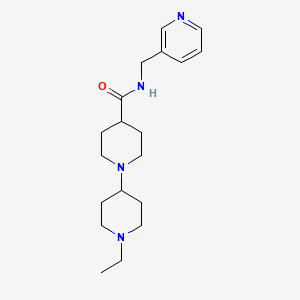![molecular formula C24H15NO5 B5178848 2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione, commonly known as NBD, is a synthetic compound used in scientific research. It is a spirooxindole derivative that has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NBD involves the reaction of the compound with ROS, which leads to the formation of a fluorescent product. The reaction proceeds through a nucleophilic addition of the ROS to the spirocyclic carbon of the compound, followed by a rearrangement and elimination of the nitro group. The resulting product has a blue-green fluorescence that can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects
NBD has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, NBD has been found to possess antioxidant and anti-inflammatory properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
NBD has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of ROS, which makes it useful for studying oxidative stress in various disease models. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NBD has some limitations. It is not suitable for in vivo imaging due to its low photostability. It is also sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of NBD in scientific research. One area of interest is the development of NBD-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of NBD-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, the use of NBD in combination with other imaging techniques, such as MRI and PET, could provide a more comprehensive understanding of disease pathogenesis.
Synthesis Methods
The synthesis of NBD involves the reaction of 3-phenylindan-1-one with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through a Friedel-Crafts acylation mechanism and yields NBD as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
NBD has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is important for understanding their role in disease pathogenesis and developing therapeutic strategies. NBD has been found to be highly sensitive and selective for the detection of ROS in vitro and in vivo.
Properties
IUPAC Name |
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(15-10-12-16(13-11-15)25(29)30)20-19(14-6-2-1-3-7-14)24(20)22(27)17-8-4-5-9-18(17)23(24)28/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUQYWGSUQFIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)


